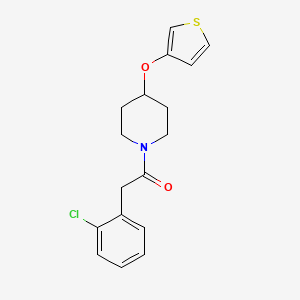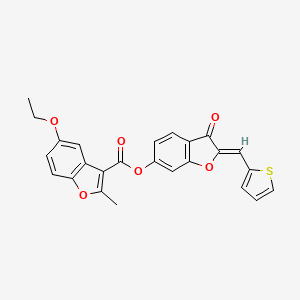
2-(2-Chlorophenyl)-1-(4-(thiophen-3-yloxy)piperidin-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Chlorophenyl)-1-(4-(thiophen-3-yloxy)piperidin-1-yl)ethanone, also known as CT-3, is a synthetic cannabinoid that has been the subject of scientific research due to its potential therapeutic applications. The compound was first synthesized in the 1990s and has since been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments.
Mécanisme D'action
2-(2-Chlorophenyl)-1-(4-(thiophen-3-yloxy)piperidin-1-yl)ethanone acts on the endocannabinoid system, which is involved in the regulation of pain, inflammation, and other physiological processes. The compound binds to CB2 receptors, which are predominantly found in immune cells and are involved in the regulation of inflammation. By activating CB2 receptors, 2-(2-Chlorophenyl)-1-(4-(thiophen-3-yloxy)piperidin-1-yl)ethanone can reduce inflammation and pain.
Biochemical and Physiological Effects:
Studies have shown that 2-(2-Chlorophenyl)-1-(4-(thiophen-3-yloxy)piperidin-1-yl)ethanone can reduce inflammation and pain in animal models of arthritis and neuropathic pain. The compound has also been shown to have neuroprotective effects, which make it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Avantages Et Limitations Des Expériences En Laboratoire
2-(2-Chlorophenyl)-1-(4-(thiophen-3-yloxy)piperidin-1-yl)ethanone has several advantages for lab experiments, including its stability and ease of synthesis. However, the compound is relatively insoluble in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several potential future directions for research on 2-(2-Chlorophenyl)-1-(4-(thiophen-3-yloxy)piperidin-1-yl)ethanone, including the development of new drugs based on its structure, the study of its effects on other physiological processes, and the investigation of its potential for the treatment of neurodegenerative diseases. Additionally, further research is needed to determine the optimal dosage and administration of 2-(2-Chlorophenyl)-1-(4-(thiophen-3-yloxy)piperidin-1-yl)ethanone for therapeutic purposes.
Méthodes De Synthèse
The synthesis of 2-(2-Chlorophenyl)-1-(4-(thiophen-3-yloxy)piperidin-1-yl)ethanone involves several steps, including the reaction of 2-chlorobenzoyl chloride with piperidine, followed by the reaction of the resulting compound with 3-thiophenol. The final product is obtained after purification through column chromatography.
Applications De Recherche Scientifique
2-(2-Chlorophenyl)-1-(4-(thiophen-3-yloxy)piperidin-1-yl)ethanone has been studied for its potential therapeutic applications, particularly in the treatment of pain, inflammation, and neurodegenerative diseases. Studies have shown that 2-(2-Chlorophenyl)-1-(4-(thiophen-3-yloxy)piperidin-1-yl)ethanone has anti-inflammatory and analgesic properties, which make it a promising candidate for the development of new drugs for the treatment of chronic pain and inflammatory conditions.
Propriétés
IUPAC Name |
2-(2-chlorophenyl)-1-(4-thiophen-3-yloxypiperidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO2S/c18-16-4-2-1-3-13(16)11-17(20)19-8-5-14(6-9-19)21-15-7-10-22-12-15/h1-4,7,10,12,14H,5-6,8-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHGQKOHRXKTOHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=CSC=C2)C(=O)CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-(4-(4-acetylphenyl)piperazine-1-carbonyl)-2H-thiazolo[2,3-b]quinazolin-5(3H)-one](/img/structure/B2908970.png)
![3-amino-6-ethyl-N-(4-fluorophenyl)-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2908971.png)
![N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2908974.png)
![N-(3,4-dimethylphenyl)-2-{5-oxo-10-thia-3,4,6,8-tetraazatetracyclo[7.7.0.0^{2,6}.0^{11,16}]hexadeca-1(9),2,7,11(16)-tetraen-4-yl}acetamide](/img/structure/B2908975.png)

![2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-methoxybenzyl)acetamide](/img/structure/B2908978.png)
![2-phenethyl-7-(o-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B2908979.png)

![2-(6,7-dimethyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(2-(2-methylthiazol-4-yl)phenyl)acetamide](/img/structure/B2908981.png)

![1H-Pyrimido[4,5-b]indole-2,4(3H,9H)-dione](/img/structure/B2908983.png)


